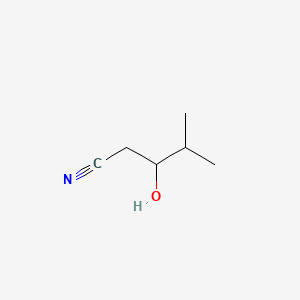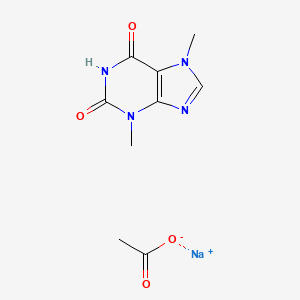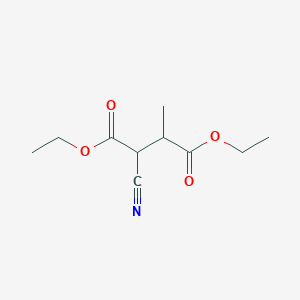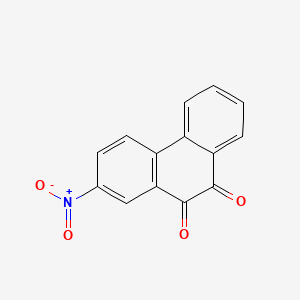![molecular formula C15H14N2O2 B3054497 2-(3-Isopropoxyphenyl)oxazolo[4,5-b]pyridine CAS No. 60772-57-8](/img/structure/B3054497.png)
2-(3-Isopropoxyphenyl)oxazolo[4,5-b]pyridine
Overview
Description
2-(3-Isopropoxyphenyl)oxazolo[4,5-b]pyridine is a chemical compound that has gained significant attention in recent years due to its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further exploration in the field of pharmacology.
Mechanism of Action
The exact mechanism of action of 2-(3-Isopropoxyphenyl)oxazolo[4,5-b]pyridine is not yet fully understood. However, studies have shown that this compound acts on the central nervous system and modulates the activity of various neurotransmitters. This modulation of neurotransmitter activity is believed to be responsible for the compound's analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-Isopropoxyphenyl)oxazolo[4,5-b]pyridine has various biochemical and physiological effects. These effects include the modulation of neurotransmitter activity, anti-inflammatory effects, and analgesic effects. Additionally, this compound has been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3-Isopropoxyphenyl)oxazolo[4,5-b]pyridine in lab experiments is its potential use as a drug candidate for the treatment of various diseases. Additionally, this compound has been found to have various biochemical and physiological effects, making it a promising candidate for further exploration in the field of pharmacology. However, one of the limitations of using this compound in lab experiments is the complexity of its synthesis method, which can make it difficult to obtain in large quantities.
Future Directions
There are several future directions for the research involving 2-(3-Isopropoxyphenyl)oxazolo[4,5-b]pyridine. One potential direction is the further exploration of its potential use as a drug candidate for the treatment of various diseases. Additionally, the exact mechanism of action of this compound is not yet fully understood, and further research is needed to elucidate its mode of action. Finally, the development of more efficient synthesis methods for this compound could facilitate its use in future research endeavors.
Scientific Research Applications
2-(3-Isopropoxyphenyl)oxazolo[4,5-b]pyridine has been found to have various applications in scientific research. One of the most significant areas of research involving this compound is its potential use as a drug candidate for the treatment of various diseases. Studies have shown that this compound has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
properties
IUPAC Name |
2-(3-propan-2-yloxyphenyl)-[1,3]oxazolo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-10(2)18-12-6-3-5-11(9-12)15-17-14-13(19-15)7-4-8-16-14/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOKPQYEEBIYEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC3=C(O2)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628119 | |
| Record name | 2-{3-[(Propan-2-yl)oxy]phenyl}[1,3]oxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
60772-57-8 | |
| Record name | 2-{3-[(Propan-2-yl)oxy]phenyl}[1,3]oxazolo[4,5-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70628119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-[(1-Phenylpropan-2-yl)amino]acetic acid hydrochloride](/img/structure/B3054431.png)

